molecular formula C17H26ClN3O2 B1494469 Tert-butyl 3-(2-amino-6-chloroanilino)azepane-1-carboxylate

Tert-butyl 3-(2-amino-6-chloroanilino)azepane-1-carboxylate

Cat. No.: B1494469
M. Wt: 339.9 g/mol
InChI Key: BNKLYPVUMMSJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(2-amino-6-chloroanilino)azepane-1-carboxylate is a synthetic organic compound that belongs to the class of azepane derivatives This compound is characterized by the presence of a tert-butyl group, an azepane ring, and a 2-amino-6-chloroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-amino-6-chloroanilino)azepane-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or diamines.

    Introduction of the 2-Amino-6-Chloroaniline Moiety: This step involves the coupling of the azepane ring with 2-amino-6-chloroaniline using reagents like coupling agents or catalysts.

    Protection of Functional Groups: Protecting groups such as tert-butyl are introduced to protect reactive functional groups during the synthesis process.

    Final Deprotection and Purification: The final step involves the removal of protecting groups and purification of the compound using techniques like chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-amino-6-chloroanilino)azepane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO2) are used in various reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Tert-butyl 3-(2-amino-6-chloroanilino)azepane-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-amino-6-chloroanilino)azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is similar in structure but contains a piperidine ring instead of an azepane ring.

    Tert-butyl 4-((6-chloropyridazin-3-yl)methyl)(methyl)amino)azepane-1-carboxylate: This compound has a similar azepane ring but different substituents.

Uniqueness

Tert-butyl 3-(2-amino-6-chloroanilino)azepane-1-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H26ClN3O2

Molecular Weight

339.9 g/mol

IUPAC Name

tert-butyl 3-(2-amino-6-chloroanilino)azepane-1-carboxylate

InChI

InChI=1S/C17H26ClN3O2/c1-17(2,3)23-16(22)21-10-5-4-7-12(11-21)20-15-13(18)8-6-9-14(15)19/h6,8-9,12,20H,4-5,7,10-11,19H2,1-3H3

InChI Key

BNKLYPVUMMSJML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)NC2=C(C=CC=C2Cl)N

Origin of Product

United States

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